molecular formula C11H12O B1307642 6-Methyl-2-tetralone CAS No. 31706-57-7

6-Methyl-2-tetralone

Cat. No.: B1307642
CAS No.: 31706-57-7
M. Wt: 160.21 g/mol
InChI Key: POHSCURLLMFLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound serves as a critical intermediate in synthesizing terpenoids, steroidal compounds, and pharmaceuticals due to its fused aromatic-ketonic structure .

Structurally, 6-Methoxy-2-tetralone comprises a naphthyl backbone with a ketone group at position 2 and a methoxy group at position 4. Its molecular formula is C₁₁H₁₂O₂ (molecular weight: 176.21 g/mol), and it exhibits reactivity typical of cyclic ketones, such as undergoing alkylation, reduction, and cycloaddition reactions .

Properties

IUPAC Name

6-methyl-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHSCURLLMFLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(=O)CC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401029
Record name 6-Methyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31706-57-7
Record name 3,4-Dihydro-6-methyl-2(1H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31706-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyl-2-tetralone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylbutanoic acid with polyphosphoric acid or methanesulfonic acid as catalysts . Another method includes the oxidation of 6-methyl-1,2,3,4-tetrahydronaphthalene using heavy metal ion catalysts such as chromium or copper .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 6-methyl-1-naphthol or the oxidative cleavage of 6-methyl-2-naphthyl ethers. These methods are preferred due to their high yield and cost-effectiveness .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Activities

1. Anticancer Properties
6-Methyl-2-tetralone and its derivatives have shown promising anticancer activities. Research indicates that certain tetralone derivatives exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and COLO205 (colon cancer) cells. For instance, compounds derived from the tetralone scaffold displayed significant inhibition of cell proliferation with IC50 values ranging from 11.0 to 17.0 μM against COLO205 cells . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance their anticancer efficacy.

2. Antibacterial and Antifungal Activities
Tetralone derivatives, including this compound, have demonstrated antibacterial and antifungal properties. For example, certain derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . The potential for developing new antibacterial agents based on the tetralone structure is significant, especially as antibiotic resistance becomes a growing concern.

3. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Some studies indicate that tetralones may possess the ability to modulate neurotransmitter systems, making them candidates for treating neurodegenerative diseases . Further research is required to elucidate the mechanisms behind these effects and their therapeutic potential.

Synthetic Applications

1. Organic Synthesis
this compound serves as a valuable intermediate in organic synthesis. Its derivatives are utilized in the synthesis of steroidal compounds and other biologically active molecules . The versatility of the tetralone structure allows for various functionalizations, which can lead to the development of new chemical entities with diverse applications.

2. Fluorescent Probes
The tetralone moiety has been explored in the development of fluorescent probes for biomedical applications. These probes can be used for detecting specific analytes in biological samples, contributing to advancements in diagnostic techniques . The ability to modify the tetralone structure enhances the specificity and sensitivity of these probes.

Case Studies

Study Application Findings
Yee et al. (2022)Anticancer ActivityIdentified potent cytotoxicity against KB cancer cell lines with IC50 values < 5 μM for certain derivatives .
Jossblerys et al. (2018)Organic SynthesisDeveloped a concise synthetic route for 6-methoxy-2-tetralone with yields up to 94%, showcasing its utility as a precursor in synthesizing complex molecules .
Kósa et al. (2021)CYP24 InhibitionReported that certain tetralone derivatives inhibit vitamin D3 metabolizing enzymes, suggesting potential applications in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Methoxy-1-tetralone (CAS: 1078-19-9)

  • Structural Differences : The ketone group is at position 1 instead of position 2, altering electronic and steric properties.
  • Synthesis : Synthesized via Friedel-Crafts acylation or boron trifluoride-mediated cyclization, with a purity of 99% .
  • Applications : Used in alkaloid synthesis and as a precursor for anti-inflammatory agents.
  • Key Data: Property 6-Methoxy-2-tetralone 6-Methoxy-1-tetralone Molecular Formula C₁₁H₁₂O₂ C₁₁H₁₂O₂ Ketone Position 2 1 Synthesis Yield 36% (3-step process) Not specified Purity Not reported 99%

6-Hydroxy-1-tetralone (C₁₀H₁₀O₂)

  • Functional Group : Hydroxyl (-OH) at position 6 instead of methoxy (-OCH₃).
  • Reactivity : Increased polarity and hydrogen-bonding capacity compared to methoxy analogs.
  • Safety Profile : Requires stringent handling (e.g., eye protection, respiratory masks) due to irritant properties .

Dimethoxy Derivatives (e.g., 6,7-Dimethoxy-2-tetralone)

  • Synthesis : Bromination of methoxy-tetralins followed by Ullmann coupling, yielding dimethoxy derivatives with applications in antitumor agents .
  • Key Contrast : Additional methoxy groups enhance electron density, influencing regioselectivity in subsequent reactions.

Biological Activity

6-Methyl-2-tetralone is a chemical compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows it to interact with biological systems, leading to diverse pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the modification of existing tetralone derivatives. Notably, it serves as an important precursor in the production of Dezocine, an analgesic drug, highlighting its relevance in pharmaceutical applications.

While this compound itself does not have a clearly defined mechanism of action, its derivatives exhibit notable biological activities. For instance, certain analogs demonstrate dopamine-like effects by interacting with dopamine receptors, which are crucial for various neurological functions. This interaction has been linked to cardiovascular responses in animal models.

Biological Activities

Research indicates that this compound and its derivatives possess several biological activities:

  • Dopamine Modulation : Derivatives such as 5-hydroxy-6-methyl-2-aminotetralin show potential for modulating dopamine pathways, which could be beneficial in treating conditions related to dopamine dysregulation.
  • Anticancer Activity : Some studies have explored the anticancer properties of tetralone derivatives. For example, tetralone analogs have been shown to inhibit the proliferation of cancer cell lines, suggesting potential applications in oncology .
  • Antimicrobial Effects : Certain tetralone derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This suggests that this compound may have applications in developing new antimicrobial agents .

Case Study 1: Synthesis and Anticancer Activity

A study synthesized several tetralone derivatives and assessed their antiproliferative activity against human cancer cell lines. One derivative demonstrated significant inhibition (IC50 = 226 μg/mL) against HeLa cells, indicating potential for further development as an anticancer agent .

Case Study 2: Dopamine Receptor Interaction

In another investigation, derivatives of this compound were tested for their ability to interact with dopamine receptors. The results indicated that these compounds could influence cardiovascular responses in feline models, suggesting their relevance in neurological research.

Summary of Biological Activities

Activity Description Reference
Dopamine ModulationInteraction with dopamine receptors
Anticancer ActivityInhibition of cancer cell proliferation
Antimicrobial EffectsActivity against bacterial and fungal pathogens

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-tetralone
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-tetralone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.